molecular formula C4H10ClNO B104215 (S)-2-aminobut-3-en-1-ol hydrochloride CAS No. 219803-57-3

(S)-2-aminobut-3-en-1-ol hydrochloride

Cat. No.: B104215
CAS No.: 219803-57-3
M. Wt: 123.58 g/mol
InChI Key: DWGZNOXQUQANQJ-WCCKRBBISA-N
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Description

(S)-2-aminobut-3-en-1-ol hydrochloride is a chiral organic compound that contains an amino group, a hydroxyl group, and a double bond in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-aminobut-3-en-1-ol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable chiral precursor, such as (S)-2-aminobut-3-en-1-ol.

    Hydrochloride Formation: The free base is then converted to its hydrochloride salt by reacting it with hydrochloric acid. This step is usually carried out in an aqueous or alcoholic solution to facilitate the formation of the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

    Purification: Employing techniques such as crystallization or recrystallization to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

(S)-2-aminobut-3-en-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The double bond can be reduced to form a saturated amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of (S)-2-aminobut-3-en-1-one.

    Reduction: Formation of (S)-2-aminobutan-1-ol.

    Substitution: Formation of various substituted amines depending on the reagents used.

Scientific Research Applications

(S)-2-aminobut-3-en-1-ol hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in studies involving enzyme interactions and metabolic pathways.

    Industrial Applications: It is employed in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (S)-2-aminobut-3-en-1-ol hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The amino and hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity.

    Pathways Involved: It may participate in metabolic pathways involving amino acid synthesis or degradation.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-aminobutan-1-ol: Similar structure but lacks the double bond.

    (S)-2-aminobut-3-en-1-one: Similar structure but contains a carbonyl group instead of a hydroxyl group.

Uniqueness

(S)-2-aminobut-3-en-1-ol hydrochloride is unique due to the presence of both an amino group and a hydroxyl group along with a double bond, which allows it to participate in a wide range of chemical reactions and interactions.

Properties

IUPAC Name

(2S)-2-aminobut-3-en-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO.ClH/c1-2-4(5)3-6;/h2,4,6H,1,3,5H2;1H/t4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWGZNOXQUQANQJ-WCCKRBBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@@H](CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20581068
Record name (2S)-2-Aminobut-3-en-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20581068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219803-57-3
Record name (2S)-2-Aminobut-3-en-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20581068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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